5-Bromo[1,1'-biphenyl]-2-yl 4-piperidinyl ether hydrochloride
Overview
Description
5-Bromo[1,1’-biphenyl]-2-yl 4-piperidinyl ether hydrochloride is an organic compound that features a brominated biphenyl structure linked to a piperidine moiety via an ether bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo[1,1’-biphenyl]-2-yl 4-piperidinyl ether hydrochloride typically involves a multi-step process:
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Bromination of Biphenyl: : The initial step involves the bromination of biphenyl to introduce the bromine atom at the desired position. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3).
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Formation of the Ether Linkage: : The brominated biphenyl is then reacted with 4-hydroxypiperidine to form the ether bond. This step often requires the use of a base such as potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
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Hydrochloride Formation: : Finally, the product is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Bromo[1,1’-biphenyl]-2-yl 4-piperidinyl ether hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine or other functional groups.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation and Reduction: Reagents like potassium permanganate (KMnO4) for oxidation or sodium borohydride (NaBH4) for reduction.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted biphenyl derivatives, while coupling reactions can produce complex biaryl compounds.
Scientific Research Applications
5-Bromo[1,1’-biphenyl]-2-yl 4-piperidinyl ether hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Material Science: The compound’s unique structure makes it useful in the development of advanced materials, such as organic semiconductors and liquid crystals.
Chemical Biology: It is employed in the study of biological pathways and the development of chemical probes for biological research.
Mechanism of Action
The mechanism of action of 5-Bromo[1,1’-biphenyl]-2-yl 4-piperidinyl ether hydrochloride involves its interaction with specific molecular targets, depending on its application. In medicinal chemistry, it may act on neurotransmitter receptors or enzymes, modulating their activity and influencing biological pathways. The exact mechanism can vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo[1,1’-biphenyl]-2-yl 4-piperidinyl ether hydrochloride
- 3-Bromo[1,1’-biphenyl]-2-yl 4-piperidinyl ether hydrochloride
Uniqueness
5-Bromo[1,1’-biphenyl]-2-yl 4-piperidinyl ether hydrochloride is unique due to the position of the bromine atom, which can significantly influence its reactivity and interaction with other molecules. This positional isomerism can lead to differences in biological activity and material properties, making it a valuable compound for targeted research and development.
Properties
IUPAC Name |
4-(4-bromo-2-phenylphenoxy)piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO.ClH/c18-14-6-7-17(20-15-8-10-19-11-9-15)16(12-14)13-4-2-1-3-5-13;/h1-7,12,15,19H,8-11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPLHPDKCQICNCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=C(C=C(C=C2)Br)C3=CC=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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